7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans-
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Overview
Description
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is a bicyclic ether compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- typically involves the epoxidation of cyclohexene derivatives. One common method includes the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) to achieve the epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide ring to diols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- involves its reactivity with various chemical species. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Another epoxide with a similar structure but without the tert-butyl group.
1,2-Epoxycyclohexane: Similar bicyclic structure but different substituents.
Tetramethyleneoxirane: A related compound with a different ring size and substituents.
Uniqueness
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
20887-61-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2R,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
SFXWZOTYAVHTJO-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCC[C@H]2[C@@H]1O2 |
Canonical SMILES |
CC(C)(C)C1CCCC2C1O2 |
Origin of Product |
United States |
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